molecular formula C8H7ClN4O B1328569 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1000017-96-8

5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B1328569
CAS No.: 1000017-96-8
M. Wt: 210.62 g/mol
InChI Key: BAHXRQQRIQTGNE-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a chloro substituent at the 5-position and a carbohydrazide group at the 2-position of the imidazo[1,2-a]pyridine ring. It has garnered interest in various fields due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the reaction of 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation and apoptosis pathways. Molecular docking studies have identified potential binding sites and interactions with proteins such as PDGFRA (platelet-derived growth factor receptor alpha) .

Comparison with Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 2-Chloroimidazo[1,2-a]pyridine derivatives
  • Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives

Comparison: 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of both a chloro substituent and a carbohydrazide group, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it has shown promising results in cytotoxicity studies against cancer cell lines, making it a potential candidate for further drug development .

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-6-2-1-3-7-11-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHXRQQRIQTGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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